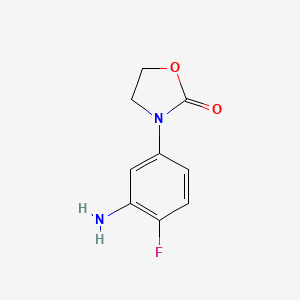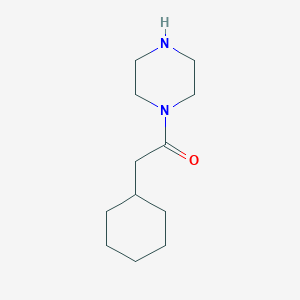![molecular formula C46H86N4O2 B3207457 Urea, N,N''-[1,3-phenylenebis(methylene)]bis[N'-octadecyl- CAS No. 104241-95-4](/img/structure/B3207457.png)
Urea, N,N''-[1,3-phenylenebis(methylene)]bis[N'-octadecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N,N’‘-[1,3-phenylenebis(methylene)]bis[N’-octadecyl- is a complex organic compound characterized by its unique structure, which includes a phenylenebis(methylene) core and octadecyl groups. This compound is notable for its applications in various scientific fields due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’‘-[1,3-phenylenebis(methylene)]bis[N’-octadecyl- typically involves the reaction of 1,3-phenylenebis(methylene) with octadecyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants to a specific temperature, usually around 80-100°C, and maintaining this temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors that allow for precise control of temperature and pressure. The reactants are introduced into the reactor in a specific order to optimize the yield and purity of the final product. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N,N’‘-[1,3-phenylenebis(methylene)]bis[N’-octadecyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Urea, N,N’‘-[1,3-phenylenebis(methylene)]bis[N’-octadecyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism by which Urea, N,N’‘-[1,3-phenylenebis(methylene)]bis[N’-octadecyl- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the compound’s unique structure, which allows it to form stable complexes with its targets. The pathways involved in these interactions are often studied using techniques such as molecular docking and spectroscopy.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, N,N’‘-[1,3-phenylenebis(methylene)]bis[N’-dodecyl-]
- Urea, N,N’‘-[1,3-phenylenebis(methylene)]bis[N’-hexadecyl-]
Uniqueness
Compared to similar compounds, Urea, N,N’‘-[1,3-phenylenebis(methylene)]bis[N’-octadecyl- is unique due to its longer octadecyl chains, which confer distinct physical and chemical properties. These properties include higher hydrophobicity and increased stability, making it more suitable for specific applications in research and industry.
Propiedades
IUPAC Name |
1-octadecyl-3-[[3-[(octadecylcarbamoylamino)methyl]phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H86N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-47-45(51)49-41-43-36-35-37-44(40-43)42-50-46(52)48-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-37,40H,3-34,38-39,41-42H2,1-2H3,(H2,47,49,51)(H2,48,50,52) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKQSSAYIWLRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCC1=CC(=CC=C1)CNC(=O)NCCCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H86N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10761473 |
Source


|
| Record name | N,N'-[1,3-Phenylenebis(methylene)]bis(N'-octadecylurea) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10761473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
727.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104241-95-4 |
Source


|
| Record name | N,N'-[1,3-Phenylenebis(methylene)]bis(N'-octadecylurea) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10761473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
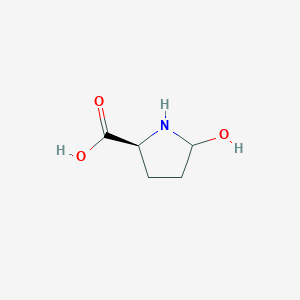
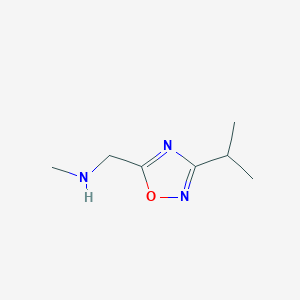
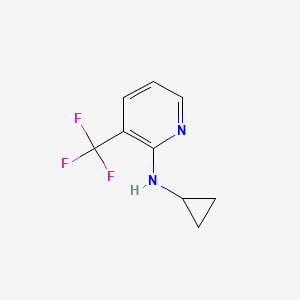
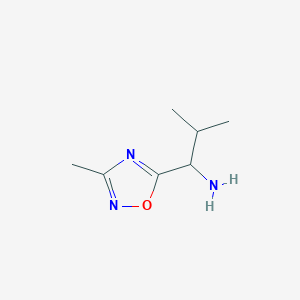
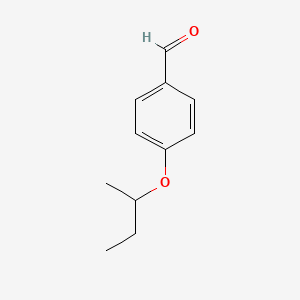
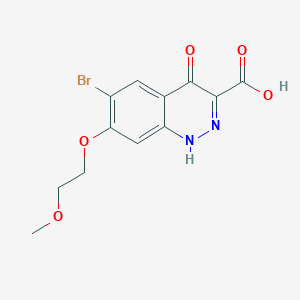
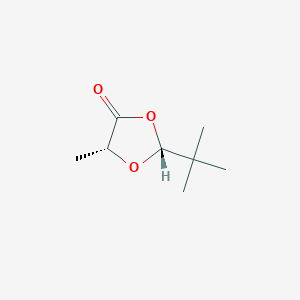


![(3-Bromo-6-trifluoromethyl-thieno[2,3-B]pyridin-2-YL)-carbamic acid tert-butyl ester](/img/structure/B3207465.png)
![4-Chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3207470.png)
![Hexyl[(5-methylfuran-2-yl)methyl]amine](/img/structure/B3207474.png)
